molecular formula C19H21N5O2 B7055658 [4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone

[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone

Cat. No.: B7055658
M. Wt: 351.4 g/mol
InChI Key: AWVHLSLIVYZDPW-UHFFFAOYSA-N
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Description

[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone: is a complex organic compound that integrates multiple functional groups, including a methoxypyrimidine, piperazine, and methylindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxypyrimidine Moiety: Starting with a pyrimidine derivative, methoxylation is achieved using methanol and a suitable catalyst under reflux conditions.

    Piperazine Ring Formation: The methoxypyrimidine intermediate is then reacted with piperazine in the presence of a base such as sodium hydride (NaH) to form the piperazine ring.

    Indole Derivative Synthesis: Separately, the indole derivative is synthesized through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the methoxypyrimidine-piperazine intermediate with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing drugs that can modulate specific pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of enzymes or receptors involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural complexity and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone
  • [4-(4-Methoxybenzyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone

Uniqueness

Compared to similar compounds, [4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone is unique due to the presence of the methoxypyrimidine moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-13-15(14-5-3-4-6-16(14)22)18(25)23-9-11-24(12-10-23)19-20-8-7-17(21-19)26-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHLSLIVYZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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